2-Methyl-2-azaspiro[4.5]decan-4-amine is a spirocyclic compound notable for its unique bicyclic structure, where two rings are interconnected by a single carbon atom. This compound is classified as an amine due to the presence of a primary amine functional group, which is significant in various chemical reactions and biological activities. The molecular formula of 2-Methyl-2-azaspiro[4.5]decan-4-amine is , and it has a molecular weight of approximately 168.28 g/mol.
The synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, leading to the formation of the desired spiro compound.
The structure of 2-Methyl-2-azaspiro[4.5]decan-4-amine can be represented using various chemical notation systems:
InChI=1S/C10H20N2/c1-12-7-9(11)10(8-12)5-3-2-4-6-10/h9H,2-8,11H2,1H3
CN1CC(C2(C1)CCCCC2)N
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 168.28 g/mol |
InChI Key | NWONIFCNBNSQPR-UHFFFAOYSA-N |
2-Methyl-2-azaspiro[4.5]decan-4-amine undergoes several types of chemical reactions:
The choice of reagents and conditions can significantly affect the outcome of these reactions, influencing factors such as yield and selectivity.
The mechanism of action for 2-Methyl-2-azaspiro[4.5]decan-4-amine primarily involves its interaction with biological targets due to its amine functionality. Its spirocyclic structure may allow it to fit into specific binding sites on proteins or enzymes, potentially influencing biological pathways.
While detailed physical properties such as boiling point and melting point are not extensively documented, general characteristics include:
Chemical properties include reactivity patterns typical of amines, such as basicity and nucleophilicity. The presence of the spirocyclic structure may also influence its stability and reactivity compared to linear or cyclic amines.
The scientific uses of 2-Methyl-2-azaspiro[4.5]decan-4-amine are diverse:
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3